molecular formula C25H22N2O3 B14106714 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

Cat. No.: B14106714
M. Wt: 398.5 g/mol
InChI Key: QRZYTYSJDRVXGV-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a quinoline moiety, a biphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The biphenyl carboxamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide analogs: Compounds with similar structures but different substituents on the quinoline or biphenyl rings.

    Quinoline derivatives: Compounds that share the quinoline moiety but have different functional groups attached.

    Biphenyl carboxamides: Compounds that share the biphenyl carboxamide moiety but have different substituents on the biphenyl rings.

Uniqueness

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C25H22N2O3/c1-30-22-12-11-20-15-21(25(29)27-23(20)16-22)13-14-26-24(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29)

InChI Key

QRZYTYSJDRVXGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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